molecular formula C14H17BrN2 B018936 (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole CAS No. 143322-57-0

(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole

货号: B018936
CAS 编号: 143322-57-0
分子量: 293.2 g/mol
InChI 键: JCXOJXALBTZEFE-GFCCVEGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole (CAS: 143322-57-0) is a chiral indole derivative characterized by a bromine atom at position 5 and a (1-methylpyrrolidin-2-yl)methyl group at position 3 in the R-configuration . Its molecular formula is C₁₄H₁₇BrN₂, with a molecular weight of 293.20 g/mol . This compound is a key intermediate in synthesizing eletriptan hydrobromide, a selective 5-HT₁B/1D receptor agonist used to treat migraines . The stereochemistry of the pyrrolidinylmethyl group is critical for its biological activity, as it mimics the pharmacophore of serotonin receptor agonists .

Physicochemical properties include a boiling point of 412.9±25.0°C, density of 1.4±0.1 g/cm³, and solubility in organic solvents like dichloromethane and methanol . It is stored at -20°C for stability and has >95% purity (HPLC) .

属性

IUPAC Name

5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXOJXALBTZEFE-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458106
Record name 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143322-57-0
Record name 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143322-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143322570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-5-bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.096
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-5-bromo-3-(1-methyl-2-pyrrolinylmethyl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XR1NS522CP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR1NS522CP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Friedel-Crafts Acylation and Subsequent Reduction

A widely adopted route begins with Friedel-Crafts acylation of 5-bromoindole. In a representative procedure, 5-bromoindole reacts with (R)-N-[(benzyloxy)carbonyl]pyrrolidine-2-carbonyl chloride in dichloromethane under catalysis by aluminum trichloride at 0–5°C. The intermediate (R)-3-(N-benzyloxycarbonylpyrrolidine-2-carbonyl)-5-bromo-1H-indole forms in 83% yield after recrystallization. Subsequent reduction of the ketone moiety employs specialized hydride agents:

Key Reducing Agents and Outcomes:

Reducing AgentSolventTemperatureYieldPurity
Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA)MTBE48°C57%96.5%
Lithium tri-tert-butoxyaluminum hydride (TBLAH)THF48°C62%97.1%
Diisobutylaluminium hydride (DIBALH)Toluene40°C54%95.8%

Reduction with SDMA in methyl tert-butyl ether (MTBE) at 48°C for 3 hours exemplifies industrial scalability, yielding 57% product with 96.5% purity. TBLAH in tetrahydrofuran (THF) marginally improves yield (62%) but increases solvent costs.

Industrial-Scale Production Strategies

Solvent and Temperature Optimization

Industrial protocols prioritize solvent systems enabling efficient phase separation. A patented method uses MTBE or THF for the reduction step, followed by sequential extractions with hydrochloric acid (pH 3) and sodium hydroxide (pH 12). This dual-phase extraction removes unreacted starting materials and byproducts, enhancing purity to >99%.

Critical Process Parameters:

  • Reaction Scale: 48 g substrate in 200 mL THF

  • Acid Extraction: 1M HCl (160–180 mL) at 15–20°C

  • Base Extraction: 2M NaOH (40–45 mL) to pH 12

  • Final Purification: Distillation under reduced pressure (50–55°C) followed by crystallization from toluene/heptane

Post-reduction, the crude product undergoes distillation to remove high-boiling solvents, with residual toluene reduced to 30% volume before cooling-induced crystallization. This yields 117 g (90.5%) of pharmaceutical-grade material.

Alternative Pathways and Modifications

Oxalate Salt Isolation

An alternative isolation strategy involves forming the oxalate salt. Treating (R)-5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole oxalate with sodium carbonate in water/toluene at 30–35°C liberates the free base. Adjusting pH to 7.8 precipitates impurities, while toluene extraction isolates the product in 90.5% yield.

Advantages Over Direct Reduction:

  • Eliminates chromatographic purification

  • Reduces solvent consumption by 40%

  • Enhances batch-to-batch consistency (RSD <1.5%)

Mechanistic Insights and Byproduct Formation

The reduction mechanism proceeds via a six-membered transition state, where the hydride agent coordinates to the carbonyl oxygen before transferring hydrogen to the electrophilic carbon. Competing pathways include over-reduction of the indole ring or N-demethylation, mitigated by:

  • Strict temperature control (<50°C)

  • Use of aprotic solvents (MTBE, THF)

  • Rapid quenching with NaOH post-reaction

Common Byproducts and Mitigation:

ByproductFormation CauseMitigation Strategy
5-Bromo-3-(pyrrolidin-2-ylmethyl)-1H-indoleIncomplete N-methylationExcess methylating agent
3-(2-Pyrrolidinylmethyl)-5-bromoindoleCyclization side reactionLower reaction temperature

Comparative Analysis of Methodologies

Table 1: Method Efficiency Comparison

MethodYieldPurityScalabilityCost Index
SDMA/MTBE Reduction57%96.5%High$$
TBLAH/THF Reduction62%97.1%Moderate$$$$
Oxalate Salt Isolation90.5%99.12%High$

The oxalate route achieves superior yield and purity but requires additional salt formation steps. SDMA-mediated reduction balances cost and scalability for multi-kilogram production .

化学反应分析

Types of Reactions

®-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Used to remove oxygen or introduce hydrogen atoms.

    Substitution: Commonly involves replacing the bromine atom with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indole derivatives with hydroxyl groups, while substitution reactions can produce a variety of functionalized indoles .

科学研究应用

Medicinal Chemistry

Role in Drug Development

BIP serves as a crucial precursor in the synthesis of eletriptan, which is a selective agonist for serotonin receptors (5-HT_1B and 5-HT_1D). Eletriptan is marketed under the brand name RELPAX® and is used to treat acute migraine attacks. The synthesis pathway involves several steps where BIP is transformed into eletriptan through various chemical reactions, including reduction and substitution processes .

Mechanism of Action

The therapeutic efficacy of eletriptan stems from its ability to bind selectively to serotonin receptors, leading to vasoconstriction of cranial blood vessels and alleviation of migraine symptoms. BIP's structure facilitates this transformation, making it an essential compound in migraine pharmacotherapy .

Biological Applications

Research on Serotonin Receptors

BIP's application extends into biological research, particularly in studies focusing on serotonin receptor interactions. As a precursor to eletriptan, it aids in understanding the pharmacodynamics of serotonin agonists and their effects on neurological conditions. Research utilizing BIP can provide insights into receptor binding affinities and the resultant physiological responses .

Potential for Further Derivatives

The chemical structure of BIP allows for modifications that can lead to new derivatives with potentially enhanced pharmacological properties. This aspect makes it a valuable compound for ongoing research into novel migraine therapies or other neurological applications.

Industrial Applications

Synthesis and Production

The industrial synthesis of BIP involves optimized chemical processes that ensure high yield and purity. Various reducing agents such as lithium aluminum hydride and sodium dihydro-bis(2-methoxyethoxy)aluminate are employed to facilitate the conversion of precursor compounds into BIP. The scalability of these processes is vital for meeting the demand for eletriptan production .

Quality Control and Standardization

In pharmaceutical manufacturing, BIP must meet stringent quality control standards. Its characterization includes assessing purity, stability, and consistency across batches. Regulatory bodies often require detailed documentation of synthesis methods and quality assurance protocols when BIP is used as an intermediate in drug production .

作用机制

The mechanism of action of ®-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole is primarily through its conversion to eletriptan. Eletriptan exerts its effects by binding to serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. This binding action leads to the constriction of blood vessels in the brain, thereby reducing the swelling and pain associated with migraines .

相似化合物的比较

Comparison with Structurally Similar Indole Derivatives

Structural Modifications and Functional Groups

Table 1: Structural Features of Comparable Compounds
Compound Name Substituents (Position 3) Bromine Position Key Functional Groups Molecular Weight (g/mol)
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole (1-Methylpyrrolidin-2-yl)methyl (R) 5 Chiral pyrrolidine 293.20
5-Bromo-1-prop-2-yn-1-yl-1H-indole (1c) Propargyl 5 Alkyne 234.08
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c) Triazole-ethyl with dimethoxyphenyl 5 Triazole, methoxy 427.08
5-Bromo-1-methyl-1H-indole Methyl 5 Alkyl 196.07
3-(5-Methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (10) Pyrrolidinedione - Dione, methoxy 240.10

Physicochemical and Pharmacological Properties

Table 2: Key Property Comparison
Compound Melting Point (°C) Solubility Bioactivity/Application
This compound N/A Organic solvents 5-HT receptor agonist intermediate
5-Bromo-1-prop-2-yn-1-yl-1H-indole Not reported Toluene, DCM Cross-coupling precursor
5-Bromo-3-(triazole-ethyl)-1H-indole (9c) Not reported PEG-400/DMF Antioxidant for ischemia
5-Bromo-1-methyl-1H-indole Not reported Ethanol, ether Building block for heterocycles
3-(5-Methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione Not reported NMP IDO-1 inhibitor (cancer therapy)

常见问题

Q. What are the standard synthetic routes for (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole?

The synthesis typically involves alkylation of the indole nitrogen using NaH in anhydrous DMSO as a base. For example, 5-bromo-1H-indole reacts with alkyl halides or propargyl bromides under inert conditions to introduce substituents at the indole nitrogen. Subsequent functionalization at the 3-position is achieved via palladium-catalyzed cross-coupling or nucleophilic substitution. A key step is the stereoselective introduction of the (R)-configured pyrrolidinylmethyl group, often using chiral catalysts or resolving agents .

Q. Key Reaction Conditions Table

StepReagents/ConditionsYieldReference
N-AlkylationNaH, DMSO, alkyl halide>90%
3-Position FunctionalizationCuI, PEG-400:DMF, 12h25–42%
Chiral ResolutionChiral HPLC or enzymatic resolutionVaries

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Structural confirmation relies on multi-nuclear NMR (1H, 13C, 19F), high-resolution mass spectrometry (HRMS), and chiral chromatography. For example:

  • 1H NMR : Signals at δ 7.23 (m, aromatic protons) and δ 4.62 (t, -CH2-N-) confirm substitution patterns .
  • Chiral Analysis : Chiral HPLC or circular dichroism (CD) ensures enantiomeric purity of the (R)-configured pyrrolidine .
  • HRMS : A molecular ion peak at m/z 385.0461 [M+H]+ validates the molecular formula .

Q. What is the significance of this compound in pharmaceutical research?

It serves as a critical intermediate in synthesizing eletriptan hydrobromide, a 5-HT1B/1D receptor agonist used for migraines. The (R)-configuration at the pyrrolidinylmethyl group is essential for binding selectivity and potency .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis?

  • Chiral Catalysts : Use asymmetric hydrogenation or organocatalysts to favor the (R)-enantiomer.
  • Chromatographic Resolution : Chiral stationary phases (e.g., cellulose-based columns) separate enantiomers post-synthesis .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired stereoisomers .

Data Contradiction Example : Discrepancies in reported NMR shifts (e.g., δ 7.14 vs. δ 7.12 for aromatic protons) may arise from solvent effects (CDCl3 vs. DMSO-d6). Cross-validate with 2D NMR (COSY, HSQC) .

Q. What strategies optimize low-yielding steps in CuI-catalyzed reactions for indole derivatives?

  • Solvent Optimization : Replace DMF with ionic liquids to enhance reaction rates and yields.
  • Ligand Screening : Bidentate ligands (e.g., phenanthroline) improve CuI catalytic efficiency in azide-alkyne cycloadditions .
  • Microwave Assistance : Reduce reaction time from 12h to 1h while maintaining regioselectivity .

Q. How does the compound’s stability impact storage and experimental design?

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the bromo-indole core .
  • Solvent Compatibility : Acetonitrile solutions (100 µg/mL) are stable for 6 months at 4°C, whereas aqueous buffers may induce hydrolysis .
  • Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to predict degradation pathways under stress conditions (e.g., 40°C/75% RH) .

Q. What analytical methods resolve regioselectivity conflicts in indole functionalization?

  • X-ray Crystallography : Definitive confirmation of substitution patterns.
  • Isotopic Labeling : Track reaction pathways using 13C-labeled precursors.
  • Computational Modeling : DFT calculations predict preferential attack at the 3-position due to electron-rich indole π-system .

Q. How can byproducts from N-alkylation be mitigated?

  • Controlled Stoichiometry : Limit alkyl halide to 1.1 equivalents to avoid di-alkylation.
  • Phase-Transfer Catalysis : Use TBAB (tetrabutylammonium bromide) to enhance reaction homogeneity and reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
Reactant of Route 2
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。